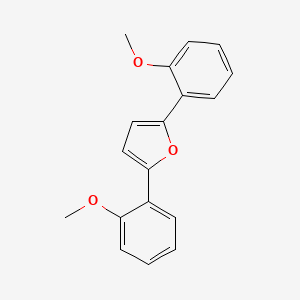
1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a different triazole ring, leading to variations in chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Contains a tetrazole ring instead of a triazole, resulting in different chemical properties and applications.
Uniqueness: 1-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Eigenschaften
CAS-Nummer |
917910-97-5 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-8(3-5-9)13-7-11-10(6-14)12-13/h2-7H,1H3 |
InChI-Schlüssel |
ZFDAQSOWQVCZNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=NC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


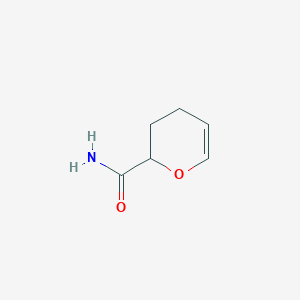

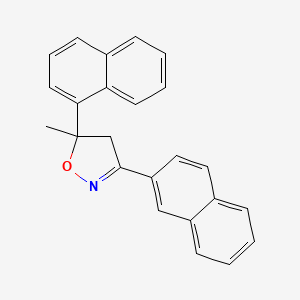
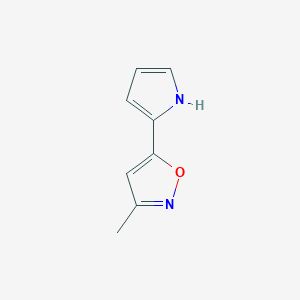
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
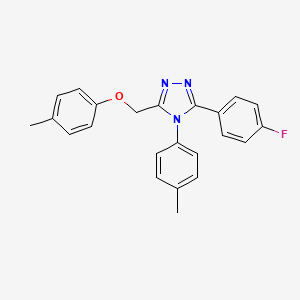
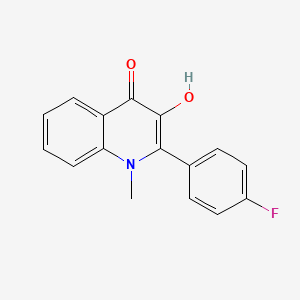
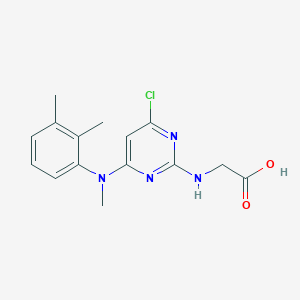
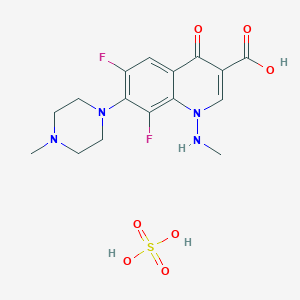
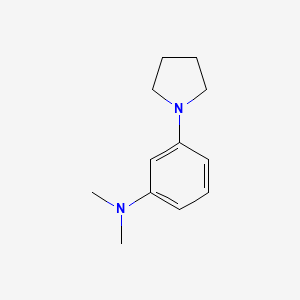
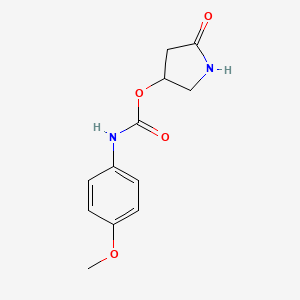
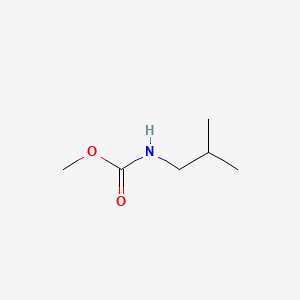
![(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate](/img/structure/B15211086.png)
